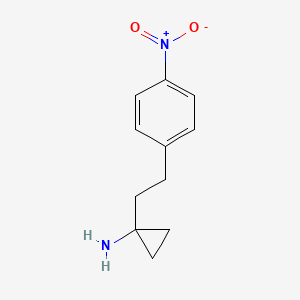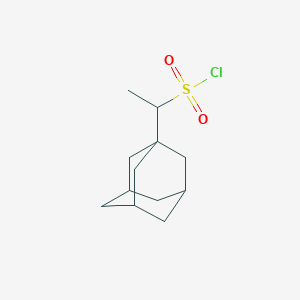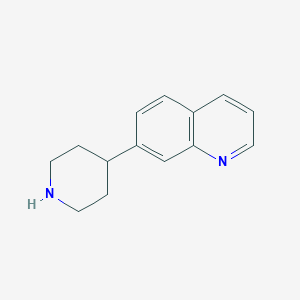
7-(Piperidin-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-piperidone with 2-aminobenzaldehyde, followed by cyclization under acidic conditions to form the quinoline ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety onto a pre-formed quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Piperidin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 7-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The quinoline ring system can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog that lacks the quinoline ring but shares the piperidine moiety.
Quinoline: A parent compound that lacks the piperidine substitution.
7-(Piperidin-4-yl)isoquinoline: A structural isomer with the piperidine moiety attached to an isoquinoline ring.
Uniqueness: 7-(Piperidin-4-yl)quinoline is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions with molecular targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
7-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-12-3-4-13(10-14(12)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |
Clé InChI |
ABBDVHNSPPFHGX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
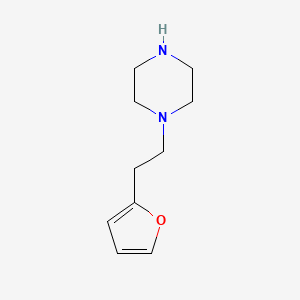


![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)

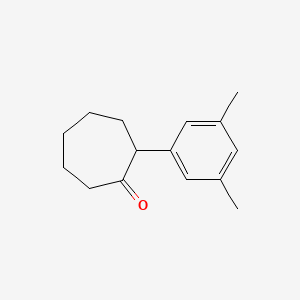
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
